molecular formula C20H24O6 B1260115 (-)-Lariciresinol CAS No. 83327-19-9

(-)-Lariciresinol

Cat. No.: B1260115
CAS No.: 83327-19-9
M. Wt: 360.4 g/mol
InChI Key: MHXCIKYXNYCMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol is a natural product found in Daphne genkwa, Daphne odora, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

  • Apoptosis Induction in Liver Cancer Cells : (-)-Lariciresinol has been shown to induce apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated apoptosis pathway (Ma et al., 2018). This suggests its potential as a therapeutic agent for liver cancer.

  • Proteomic Analysis in HepG2 Cells : A study on the effects of this compound on human HepG2 cells discovered changes in proteins related to cell proliferation, metabolism, and apoptosis. This further supports its role in cancer treatment, potentially through the ubiquitin-proteasome pathway (Ma et al., 2016).

  • Breast Cancer Inhibition : Dietary this compound has been found to attenuate mammary tumor growth in both human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats (Saarinen et al., 2008).

Antimicrobial and Antifungal Properties

  • Antifungal Activity : this compound exhibits potent antifungal properties against various pathogenic fungal strains. It disrupts fungal plasma membranes, indicating its potential as an antifungal agent for treating human fungal infections (Hwang et al., 2011).

  • Bacterial Growth Inhibition : (+)-Lariciresinol has shown efficacy in controlling the growth of Staphylococcus aureus and Escherichia coli O157:H7, highlighting its antibacterial potential (Bajpai et al., 2017).

Antioxidant and Anti-Diabetic Activities

  • Anti-Diabetic Activity : Lariciresinol has been found to display anti-diabetic activity through inhibition of α-glucosidase and enhancement of insulin signaling. It has shown potential usefulness in managing and preventing diabetes by improving glucose homeostasis (Alam et al., 2022).

  • Antioxidant Efficacy : (+)-Lariciresinol demonstrates potent antioxidative activity, decreasing ROS generation in cells and increasing the transcriptional and translational levels of antioxidant enzymes. This indicates its potential as a natural antioxidant (Bajpai et al., 2017).

Properties

IUPAC Name

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCIKYXNYCMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003294
Record name 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-29-3, 83327-19-9
Record name Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Lariciresinol
Reactant of Route 2
Reactant of Route 2
(-)-Lariciresinol
Reactant of Route 3
Reactant of Route 3
(-)-Lariciresinol
Reactant of Route 4
(-)-Lariciresinol
Reactant of Route 5
(-)-Lariciresinol
Reactant of Route 6
(-)-Lariciresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.